molecular formula C8H13F2N B13580316 rel-(3AR,6aS)-5,5-difluorooctahydropentalen-2-amine

rel-(3AR,6aS)-5,5-difluorooctahydropentalen-2-amine

Cat. No.: B13580316
M. Wt: 161.19 g/mol
InChI Key: ZVGNSKWEOGCMNG-MEKDEQNOSA-N
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Description

(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pentalene core: This is achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.

    Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which selectively introduce fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3aR,6aS)-2-(Aminomethyl)octahydro-2-pentalenyl]acetic acid
  • (1S,2S,3aR,6aS)-1,5,5,6a-tetramethyl-2-propyl-octahydropentalene
  • (2S,3aR,6aS)-2-Cyclohexyl-2,3-dihydrofuro[2,3-b]furan-3a(6aH)-ol

Uniqueness

What sets (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine apart from similar compounds is its specific fluorination pattern and the presence of the amine group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine

InChI

InChI=1S/C8H13F2N/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-7H,1-4,11H2/t5-,6+,7?

InChI Key

ZVGNSKWEOGCMNG-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2CC1N)(F)F

Canonical SMILES

C1C(CC2C1CC(C2)(F)F)N

Origin of Product

United States

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